molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Cat. No. B040244
M. Wt: 241.08 g/mol
InChI Key: TXUZNUCTJODRQT-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring.

Synthesis Analysis

  • A study by Alizadeh-bami et al. (2019) describes an efficient procedure for synthesizing 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives through a one-pot, multi-component reaction. This synthesis involves hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds in ethanol under reflux conditions (Alizadeh-bami et al., 2019).

Molecular Structure Analysis

  • Ghichi et al. (2023) conducted a study on the crystal structures of 1H-benzo[d]imidazole derivatives, revealing important structural insights through Hirshfeld surface analysis and density functional theory (DFT) calculations (Ghichi et al., 2023).

Chemical Reactions and Properties

  • Balwe et al. (2017) developed a green synthesis protocol for benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives, highlighting the properties and reactions of similar compounds (Balwe et al., 2017).

Physical Properties Analysis

  • The study by Tavman (2006) on similar benzimidazole derivatives provides insights into the physical properties, such as solubility and molar conductivity, which are relevant to understanding 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Tavman, 2006).

Chemical Properties Analysis

  • A study by Rajkumar et al. (2015) on the synthesis of 1,2,4,5-tetrasubstituted imidazoles, characterized through IR, 1H and 13C NMR, and HR-MS, provides a basis for understanding the chemical properties of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Rajkumar et al., 2015).

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole has become an important synthon in the development of new drugs .
    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZNUCTJODRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592211
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

CAS RN

116465-66-8
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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